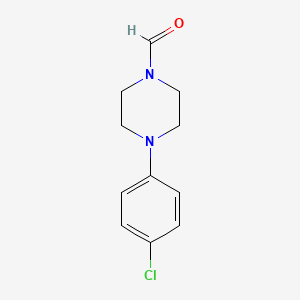

4-(4-Chlorophenyl)piperazine-1-carbaldehyde

Description

4-(4-Chlorophenyl)piperazine-1-carbaldehyde is a piperazine derivative featuring a formyl (-CHO) group at the 1-position and a 4-chlorophenyl substituent at the 4-position of the piperazine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules.

Properties

IUPAC Name |

4-(4-chlorophenyl)piperazine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-10-1-3-11(4-2-10)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOFAWANSGVTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479349 | |

| Record name | 1-Piperazinecarboxaldehyde, 4-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831170-43-5 | |

| Record name | 1-Piperazinecarboxaldehyde, 4-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)piperazine-1-carbaldehyde typically involves the reaction of 4-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-(4-Chlorophenyl)piperazine-1-carboxylic acid.

Reduction: 4-(4-Chlorophenyl)piperazine-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H13ClN2O

- Molecular Weight : 224.69 g/mol

- Functional Groups : Aldehyde and piperazine ring

The compound's structure, featuring a piperazine ring and a chlorophenyl group, contributes to its biological activity and versatility in chemical reactions.

Scientific Research Applications

4-(4-Chlorophenyl)piperazine-1-carbaldehyde has been utilized in various fields of research:

Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows for the creation of diverse derivatives with potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer). The anticancer effects are attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis via caspase activation |

| Caco-2 | 12.7 | Cell cycle arrest at G1 phase |

| MCF-7 | 20.5 | Inhibition of estrogen receptor signaling |

Enzyme Inhibition

The compound has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to enhanced neurotransmitter levels, providing potential applications in treating neurodegenerative diseases .

Receptor Modulation

This compound may act as a partial agonist or antagonist at specific receptors involved in neurotransmission, influencing mood and cognition. The presence of the chlorophenyl group enhances its binding affinity to these receptors, making it a valuable candidate for further pharmacological studies .

Case Studies

Several studies have documented the applications of this compound:

- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics.

- Investigation of Anticancer Effects : Research involving the treatment of cancer cell lines highlighted the compound's ability to induce apoptosis and arrest the cell cycle, suggesting its potential use in cancer therapy .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The presence of the 4-chlorophenyl group enhances its binding affinity to these targets, while the piperazine ring provides structural stability. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Structural Modifications and Reactivity

*Molecular weights calculated based on structural formulas.

Key Observations :

- Reactivity : The formyl group in this compound allows facile condensation reactions, unlike carboxamide or ester derivatives (e.g., ), which require more specialized coupling reagents .

- Yield : The target compound’s synthesis yield (83%) surpasses that of pyrrole-modified analogs (54%, ), highlighting the impact of substituent complexity on reaction efficiency.

Pharmacological Considerations

- Toxicity : Piperazine derivatives with bulky substituents (e.g., dibenzooxazepine in ) may exhibit higher toxicity profiles, whereas the target compound’s simpler structure could reduce off-target effects .

Biological Activity

4-(4-Chlorophenyl)piperazine-1-carbaldehyde (CAS No. 831170-43-5) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H13ClN2O

- Molecular Weight : 224.69 g/mol

The presence of the piperazine ring and the chlorophenyl group contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated activity against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A series of in vitro studies showed that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer). The compound's ability to modulate key signaling pathways involved in cell proliferation and survival is believed to underlie its anticancer effects .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis via caspase activation |

| Caco-2 | 12.7 | Cell cycle arrest at G1 phase |

| MCF-7 (Breast) | 20.5 | Inhibition of estrogen receptor signaling |

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Receptor Modulation : It may act as a partial agonist or antagonist at specific receptors involved in neurotransmission, influencing mood and cognition .

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperazine derivatives, including this compound, which were tested for their anticancer properties. The study reported that modifications to the piperazine ring significantly enhanced the anticancer activity, suggesting that structural optimization could lead to more potent therapeutic agents .

Q & A

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)piperazine-1-carbaldehyde, and what experimental conditions are critical for achieving high yields?

The synthesis typically involves functionalizing the piperazine core via nucleophilic substitution or condensation reactions. Key steps include:

- Nucleophilic substitution : Reacting 4-chlorophenylpiperazine with chloroacetaldehyde derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

- Oxidation : Converting piperazine intermediates to the carbaldehyde group using oxidizing agents like MnO₂ or Dess-Martin periodinane in anhydrous dichloromethane (DCM) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is essential to isolate the product. Yield optimization requires strict control of reaction time, temperature, and stoichiometry of reagents.

Q. What spectroscopic and chromatographic techniques are standard for characterizing this compound?

- NMR : H and C NMR in deuterated solvents (e.g., CDCl₃) confirm the piperazine backbone, aldehyde proton (~9.8 ppm), and aromatic substituents .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 265.08) .

- TLC/HPLC : Monitors reaction progress using silica gel plates (Rf ~0.4 in ethyl acetate/hexane) or reverse-phase HPLC with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation (Category 2A/2B hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 3-bromo, 4-methyl) to assess impact on receptor binding .

- Aldehyde functionalization : Convert the aldehyde to hydrazones or Schiff bases and compare bioactivity (e.g., antimicrobial or kinase inhibition) .

- In vitro assays : Use enzyme-linked assays (e.g., tyrosine kinase inhibition) or cell viability tests (MTT assay) to quantify activity changes .

Q. How can contradictory data in synthetic yields or biological activity between studies be resolved?

- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates rigorously .

- Meta-analysis : Compare crystallographic data (e.g., CCDC-1990392) to confirm structural consistency .

- Statistical validation : Use ANOVA or dose-response curves to assess biological variability .

Q. What strategies optimize the synthetic route for scalability while minimizing byproducts?

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to reduce side reactions .

- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer in oxidation steps .

- Green chemistry : Replace DCM with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Q. How can computational methods predict the compound’s reactivity or binding modes?

- DFT calculations : Model the aldehyde group’s electrophilicity and piperazine ring conformation .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger .

Q. What analytical challenges arise in detecting trace impurities, and how are they addressed?

- Co-elution issues : Use hyphenated techniques like LC-MS or GC-MS to resolve overlapping peaks .

- Limit of detection (LOD) : Optimize UPLC methods with sub-2µm particles for sub-ppm impurity detection .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

- pH stability studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. The aldehyde group is prone to hydrolysis under acidic conditions .

- Thermal analysis : TGA/DSC can identify decomposition temperatures (>150°C) to guide storage and reaction setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.